Ethyl (4-boronobenzoylamino)acetate Ethyl (4-boronobenzoylamino)acetate
Brand Name: Vulcanchem
CAS No.: 1072946-08-7
VCID: VC2816954
InChI: InChI=1S/C11H14BNO5/c1-2-18-10(14)7-13-11(15)8-3-5-9(6-4-8)12(16)17/h3-6,16-17H,2,7H2,1H3,(H,13,15)
SMILES: B(C1=CC=C(C=C1)C(=O)NCC(=O)OCC)(O)O
Molecular Formula: C11H14BNO5
Molecular Weight: 251.05 g/mol

Ethyl (4-boronobenzoylamino)acetate

CAS No.: 1072946-08-7

Cat. No.: VC2816954

Molecular Formula: C11H14BNO5

Molecular Weight: 251.05 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (4-boronobenzoylamino)acetate - 1072946-08-7

Specification

CAS No. 1072946-08-7
Molecular Formula C11H14BNO5
Molecular Weight 251.05 g/mol
IUPAC Name [4-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]boronic acid
Standard InChI InChI=1S/C11H14BNO5/c1-2-18-10(14)7-13-11(15)8-3-5-9(6-4-8)12(16)17/h3-6,16-17H,2,7H2,1H3,(H,13,15)
Standard InChI Key BZBZSOPFQYUDJF-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C(=O)NCC(=O)OCC)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C(=O)NCC(=O)OCC)(O)O

Introduction

Ethyl (4-boronobenzoylamino)acetate is a chemical compound with the molecular formula C11H14BNO5. It is a derivative of benzoylamine, where a boron atom is incorporated into the structure, making it a boronic acid derivative. This compound is of interest in organic synthesis due to its potential applications in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used in the synthesis of complex organic molecules.

Synthesis and Applications

The synthesis of Ethyl (4-boronobenzoylamino)acetate typically involves the reaction of a boronic acid with an appropriate amine and esterification steps. This compound is useful in organic synthesis due to its ability to undergo cross-coupling reactions with aryl halides, leading to the formation of complex biaryl compounds. These reactions are catalyzed by transition metals like palladium or copper.

Synthesis Example

A general approach to synthesizing Ethyl (4-boronobenzoylamino)acetate involves the following steps:

  • Boronic Acid Formation: Synthesis of the boronic acid precursor.

  • Amination: Reaction with an amine to form the benzoylamino group.

  • Esterification: Conversion to the ethyl acetate derivative.

Applications in Cross-Coupling Reactions

Ethyl (4-boronobenzoylamino)acetate can be used in Suzuki-Miyaura reactions to form complex biaryl compounds. These reactions are crucial in the synthesis of pharmaceuticals and materials science.

Research Findings

Research on Ethyl (4-boronobenzoylamino)acetate is limited, but its potential in organic synthesis is significant. The compound's ability to participate in cross-coupling reactions makes it a valuable intermediate in the synthesis of complex molecules.

Biological Activity

While specific biological activity data for Ethyl (4-boronobenzoylamino)acetate is not readily available, compounds with similar structures have shown potential in medicinal chemistry. For instance, boronic acid derivatives are known for their role in enzyme inhibition and as building blocks for pharmaceuticals.

Chemical Stability and Handling

Ethyl (4-boronobenzoylamino)acetate should be handled with care due to its potential reactivity. It is advisable to store it in a dry environment to prevent degradation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator